2-(1H-indol-3-yl)-1-{[2-(3-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline
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Overview
Description
2-(1H-indol-3-yl)-1-{[2-(3-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline, also known as IND-1, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-1-{[2-(3-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline involves its ability to selectively bind to specific targets, including proteins and enzymes, and modulate their activity. In cancer cells, this compound has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins, leading to the accumulation of toxic proteins and induction of apoptosis. In neurons, this compound has been shown to activate the Nrf2 signaling pathway, which is responsible for the upregulation of antioxidant and detoxification enzymes, leading to the protection of neurons from oxidative stress and inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, activation of antioxidant and detoxification enzymes, and protection of neurons from oxidative stress and inflammation. These effects are mediated through the modulation of specific targets, including proteins and enzymes, and can be influenced by various factors, including concentration, duration of exposure, and cell type.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1H-indol-3-yl)-1-{[2-(3-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline in lab experiments is its ability to selectively bind to specific targets, allowing for the modulation of their activity with high specificity and potency. Another advantage is its small molecular size, which allows for easy penetration into cells and tissues. However, one limitation of using this compound in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Future Directions
There are several potential future directions for the use of 2-(1H-indol-3-yl)-1-{[2-(3-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline in various fields. In cancer treatment, this compound can be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity. In neuroprotection, this compound can be used to develop novel therapies for neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. In imaging, this compound can be used to develop novel imaging agents for the early diagnosis and monitoring of various diseases, including Alzheimer's disease and cancer. Additionally, further research is needed to investigate the potential side effects of this compound and its long-term safety and efficacy.
Synthesis Methods
2-(1H-indol-3-yl)-1-{[2-(3-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline can be synthesized using different methods, including the Hantzsch reaction, Suzuki coupling reaction, and Sonogashira coupling reaction. The Hantzsch reaction involves the condensation of isatin, nitroethane, and aldehydes in the presence of ammonium acetate and ethanol. The Suzuki coupling reaction involves the coupling of boronic acid and aryl halides in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the coupling of alkynes and aryl halides in the presence of a palladium catalyst.
Scientific Research Applications
2-(1H-indol-3-yl)-1-{[2-(3-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline has been extensively studied for its potential applications in various fields, including cancer treatment, neuroprotection, and imaging. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress, inflammation, and excitotoxicity. In imaging, this compound has been shown to selectively bind to amyloid plaques, which are associated with Alzheimer's disease, and can be used for early diagnosis and monitoring of the disease.
properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-2H-quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S/c29-28(30)20-8-5-6-18(16-20)14-15-33(31,32)27-24-11-4-1-7-19(24)12-13-25(27)22-17-26-23-10-3-2-9-21(22)23/h1-17,25-26H/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMNIHFVPJRJMD-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2S(=O)(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(N2S(=O)(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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